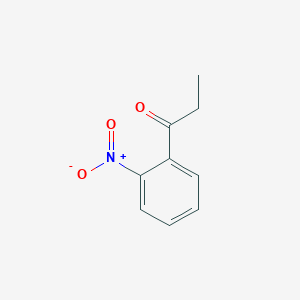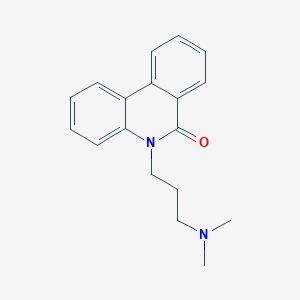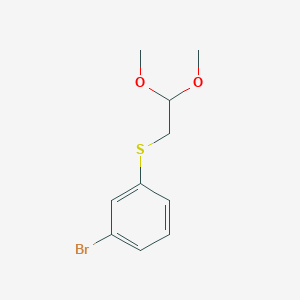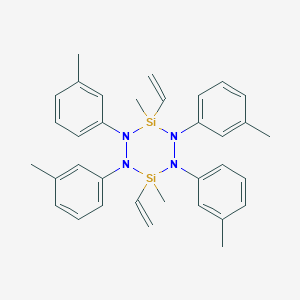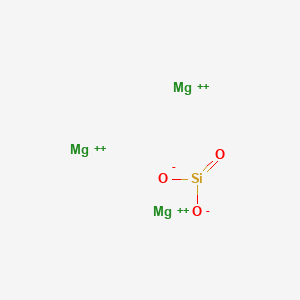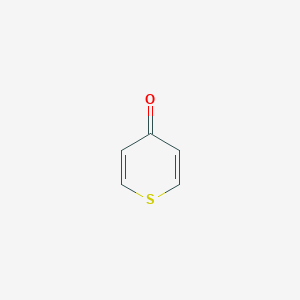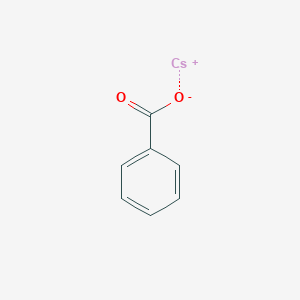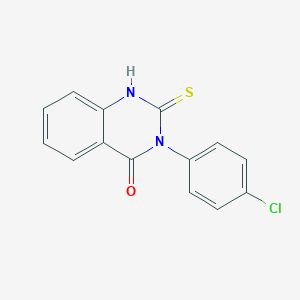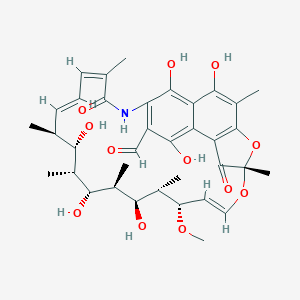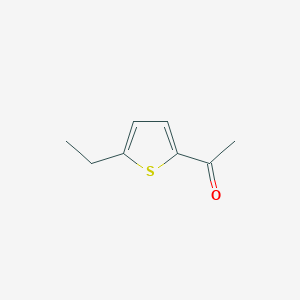
1-(5-Ethylthiophen-2-yl)ethanone
Overview
Description
1-(5-Ethylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol. It is a heterocyclic compound containing a thiophene ring substituted with an ethyl group at the 5-position and an ethanone group at the 2-position. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
1-(5-Ethylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 2-ethylthiophene with acetic anhydride in the presence of ortho-phosphoric acid. The reaction mixture is heated at 80°C for one hour, followed by evaporation of the acids under reduced pressure. The resulting oil is then filtered over a silica patch using a mixture of ethyl acetate and heptane as the eluent .
Chemical Reactions Analysis
1-(5-Ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine for halogenation).
Scientific Research Applications
1-(5-Ethylthiophen-2-yl)ethanone is a versatile compound used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new pharmaceutical agents, particularly those involving heterocyclic structures.
Material Science: It is utilized in the study of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)ethanone is not well-documented. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets and pathways. The thiophene ring and ethanone group may participate in interactions with enzymes, receptors, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
1-(5-Ethylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylthiophene: Similar in structure but lacks the ethyl group at the 5-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of an ethyl group and an aldehyde group instead of an ethanone group.
2-Ethylthiophene: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCEJULEUECKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350113 | |
| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18761-46-1 | |
| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ethylthiophen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
